molecular formula C22H17NO B14405117 [10-(Methylamino)phenanthren-9-yl](phenyl)methanone CAS No. 87995-56-0

[10-(Methylamino)phenanthren-9-yl](phenyl)methanone

Cat. No.: B14405117
CAS No.: 87995-56-0
M. Wt: 311.4 g/mol
InChI Key: OPVXMZQOAVZQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(Methylamino)phenanthren-9-ylmethanone is a complex organic compound with a unique structure that combines a phenanthrene core with a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Methylamino)phenanthren-9-ylmethanone typically involves multiple steps, starting with the preparation of the phenanthrene core This can be achieved through the cyclization of suitable precursors under acidic or basic conditionsThe final step involves the formation of the phenylmethanone group through Friedel-Crafts acylation, using an appropriate acyl chloride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of 10-(Methylamino)phenanthren-9-ylmethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

10-(Methylamino)phenanthren-9-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

10-(Methylamino)phenanthren-9-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(Methylamino)phenanthren-9-ylmethanone involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The compound’s ability to intercalate into DNA strands makes it a potential candidate for anti-cancer therapies,

Properties

CAS No.

87995-56-0

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

[10-(methylamino)phenanthren-9-yl]-phenylmethanone

InChI

InChI=1S/C22H17NO/c1-23-21-19-14-8-6-12-17(19)16-11-5-7-13-18(16)20(21)22(24)15-9-3-2-4-10-15/h2-14,23H,1H3

InChI Key

OPVXMZQOAVZQAJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.